Crotonic acid, 2-bromo-

Descripción general

Descripción

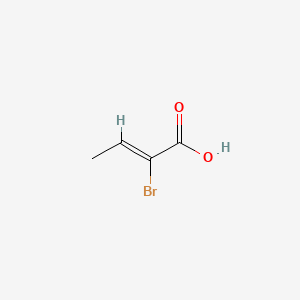

Crotonic acid, 2-bromo- is a useful research compound. Its molecular formula is C4H5BrO2 and its molecular weight is 164.99 g/mol. The purity is usually 95%.

The exact mass of the compound Crotonic acid, 2-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159403. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Crotonic acid, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotonic acid, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity in Chemical Reactions

- Crotonic acid, 2-bromo- is utilized in synthetic organic chemistry as an intermediate for producing other compounds. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom.

- A notable reaction involves its addition to hydrogen bromide in carbon tetrachloride, yielding products such as β-bromobutyric acid and α-hydroxy-β-bromobutyric acid .

Table 1: Key Reactions Involving Crotonic Acid, 2-Bromo-

| Reaction Type | Conditions | Products |

|---|---|---|

| Addition of HBr | Carbon tetrachloride | β-bromobutyric acid, α-hydroxy-β-bromobutyric acid |

| Cross-metathesis | Solid support | Varied olefin products |

| Esterification | Alcohols (e.g., methanol) | Esters of crotonic acid |

Biochemical Applications

Histone Crotonylation

- Crotonic acid derivatives play a role in histone modifications. Histone crotonylation is linked to gene expression regulation and metabolic homeostasis. The process involves the conversion of crotonic acid into crotonyl-CoA during fatty acid β-oxidation, which acts as an acyl donor in histone modification .

Table 2: Role of Crotonyl-CoA in Histone Modification

| Modification Type | Effect on Gene Expression | Associated Metabolic Pathway |

|---|---|---|

| Histone crotonylation | Promotes transcription | Fatty acid β-oxidation |

| Acetylation | Enhances transcription | General metabolic regulation |

Pharmaceutical Applications

Crotonic acid derivatives are being explored for their potential medicinal properties. The synthesis of various heteroaryl compounds using substituted crotonic acids has been documented, indicating their utility in drug development .

Table 3: Pharmaceutical Compounds Derived from Crotonic Acid

| Compound Name | Application Area |

|---|---|

| Heteroaryl compounds | Medicinal chemistry |

| Methyl 4-bromocrotonate | Intermediate for Piperine API |

Case Studies

Case Study 1: Addition Reactions

In a study examining the addition of bromine to crotonic acid, researchers found that varying conditions significantly affected product yields. The reaction's efficiency was optimized by adjusting solvent types and concentrations, highlighting the importance of reaction conditions in synthetic applications .

Case Study 2: Histone Modification

Research on histone modifications demonstrated that alterations in metabolic states influenced levels of crotonyl-CoA, impacting histone crotonylation and subsequently gene expression patterns. This study emphasized the biochemical significance of crotonic acid derivatives in cellular processes .

Análisis De Reacciones Químicas

Bromine Addition in Hydroxylic Solvents

2-Bromo-crotonic acid forms via bromine addition to crotonic acid or its esters in polar solvents. Key findings include:

-

In glacial acetic acid : Bromine reacts with ethyl crotonate in the presence of HgO to yield ethyl α-bromo-β-acetoxybutyrate. Hydrolysis produces α-bromo-β-hydroxybutyric acid (mp 85–87°C, 72% yield) .

-

In methanol/water : Bromine and AgNO₃ facilitate anti-addition, forming dibrominated derivatives. Contamination with dibromides often occurs, complicating isolation .

Table 1: Bromination Conditions and Products

| Substrate | Solvent | Reagents | Product | Yield |

|---|---|---|---|---|

| Ethyl crotonate | Glacial AcOH | Br₂, HgO | Ethyl α-bromo-β-acetoxybutyrate | 35–72% |

| Crotonic acid | Methanol/H₂O | Br₂, AgNO₃ | α-Bromo-β-hydroxybutyric acid | 63–73% |

Reaction with N-Bromoacetamide (NBA)

NBA reacts with crotonic acid in a radical pathway, yielding monobrominated products. Wohl and Jaschinowski observed 2 mol of NBA reacting with 1 mol of crotonic acid to produce 2-bromo-crotonic acid alongside acetamide .

Decarboxylative Halogenation

Crotonic acid undergoes bromodecarboxylation via acyl hypobromite intermediates. For example:

-

Hunsdiecker Reaction : Silver crotonate reacts with Br₂ to form 3-bromopropene, though competing lactonization reduces yields .

-

Cristol–Firth Modification : HgO-mediated bromination avoids lactone formation, yielding 1,3-dibromopropane (low yield) or allylic bromides .

Key Mechanism Steps :

Reduction and Hydrogenation

-

Catalytic hydrogenation converts 2-bromo-crotonic acid to 2-bromobutyric acid (Pd/C, H₂) .

-

Zn/H₂SO₄ reduction removes the bromine, regenerating crotonic acid .

Esterification and Hydrolysis

-

Esterification with H₂SO₄ yields crotonate esters (e.g., methyl 2-bromo-crotonate) .

-

Alkaline hydrolysis of esters reforms the carboxylic acid group .

Thermal Degradation

Heating 2-bromo-crotonic acid at 150°C induces dimerization via Diels-Alder-like cycloaddition, forming unsaturated dimers (C₈H₁₀O₄) .

Base-Promoted Elimination

Treatment with KOH/EtOH eliminates HBr, regenerating crotonic acid:

Propiedades

IUPAC Name |

(Z)-2-bromobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKDQYYTAOTPL-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)O)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27243-23-8, 5405-34-5 | |

| Record name | Crotonic acid, 2-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-Butenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.